Increased Lipophilicity and Flexibility Versus Direct Oxan-4-yl Analog
The compound differentiates from its closest analog, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CAS 1339589-99-9), which lacks a methylene spacer. This structural difference results in a higher computed lipophilicity (XLogP3 = 0.6 vs. 0.4) and an additional rotatable bond (3 vs. 2) for the target compound, while maintaining an identical topological polar surface area (TPSA = 39.9 Ų) [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Conformational Flexibility (Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; Rotatable Bonds = 3 |
| Comparator Or Baseline | CAS 1339589-99-9: XLogP3 = 0.4; Rotatable Bonds = 2 |
| Quantified Difference | ΔXLogP3 = +0.2; ΔRotatable Bonds = +1 |
| Conditions | Computational prediction by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem) |
Why This Matters
The increased lipophilicity and flexibility directly impact passive membrane permeability and target binding entropy in derived lead compounds, offering a distinct pharmacokinetic tuning point compared to the more rigid analog.
- [1] PubChem. (2026). Compound Summary for CID 62399510, 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 63937314, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole. National Center for Biotechnology Information. View Source
